

Spectral data comparison of tert-butyl chloroacetate from different suppliers

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Compound of Interest

Compound Name: *tert-Butyl chloroacetate*

Cat. No.: B093202

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A Comparative Analysis of tert-Butyl Chloroacetate from Various Suppliers

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectral Data

In the pursuit of scientific research and pharmaceutical development, the quality and consistency of chemical reagents are paramount. **tert-Butyl chloroacetate** is a key building block in organic synthesis, utilized in the production of a wide array of compounds. Ensuring the purity and structural integrity of this reagent is crucial for the reliability and reproducibility of experimental outcomes. This guide provides a comparative overview of the spectral data for **tert-butyl chloroacetate** from prominent chemical suppliers, offering a baseline for quality assessment.

While comprehensive spectral data from every supplier is not always publicly available, this guide collates accessible data and outlines the expected analytical standards. The primary spectral data presented is from Sigma-Aldrich, a widely recognized supplier. For other suppliers, such as TCI and Alfa Aesar, while specific batch spectra are not publicly disseminated, their products are accompanied by certificates of analysis that confirm the material meets stringent quality control specifications, implicitly verified through techniques like NMR, IR, and GC-MS.

Spectral Data Comparison

The following tables summarize the expected and observed spectral data for **tert-butyl chloroacetate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Supplier	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Sigma-Aldrich	1.49	Singlet	9H	$-(CH_3)_3$
3.98	Singlet	2H	-CH ₂ Cl	
TCI	Data not publicly available; product meets >97.0% (GC) purity specifications.			
Alfa Aesar	Data not publicly available; product meets $\geq 96.0\%$ (GC) purity specifications.			

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

Supplier	Chemical Shift (δ) ppm	Assignment
Sigma-Aldrich	27.9	$-\text{C}(\text{CH}_3)_3$
42.8	$-\text{CH}_2\text{Cl}$	
82.5	$-\text{C}(\text{CH}_3)_3$	
166.7	C=O	
TCI		Data not publicly available; product meets >97.0% (GC) purity specifications.
Alfa Aesar		Data not publicly available; product meets $\geq 96.0\%$ (GC) purity specifications.

IR (Infrared) Spectroscopy Data

Supplier	Wavenumber (cm^{-1})	Assignment
Sigma-Aldrich	~ 1750	C=O Stretch (Ester)
~ 1150	C-O Stretch	
~ 780	C-Cl Stretch	
TCI		Data not publicly available; product meets >97.0% (GC) purity specifications.
Alfa Aesar		Data not publicly available; product meets $\geq 96.0\%$ (GC) purity specifications.

MS (Mass Spectrometry) Data

Supplier	m/z	Assignment
Sigma-Aldrich	150/152	$[M]^+$ (Molecular ion with $^{35}\text{Cl}/^{37}\text{Cl}$)
57		$[\text{C}(\text{CH}_3)_3]^+$ (tert-Butyl cation)
TCI		Data not publicly available; product meets >97.0% (GC) purity specifications.
Alfa Aesar		Data not publicly available; product meets $\geq 96.0\%$ (GC) purity specifications.

Experimental Protocols

The data presented is typically acquired using standard analytical instrumentation and methodologies. Below are representative protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **tert-butyl chloroacetate** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ^1H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ^1H NMR.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **tert-butyl chloroacetate**, the spectrum is often acquired "neat". A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
- Data Analysis: The characteristic absorption bands are identified and assigned to specific functional groups within the molecule.

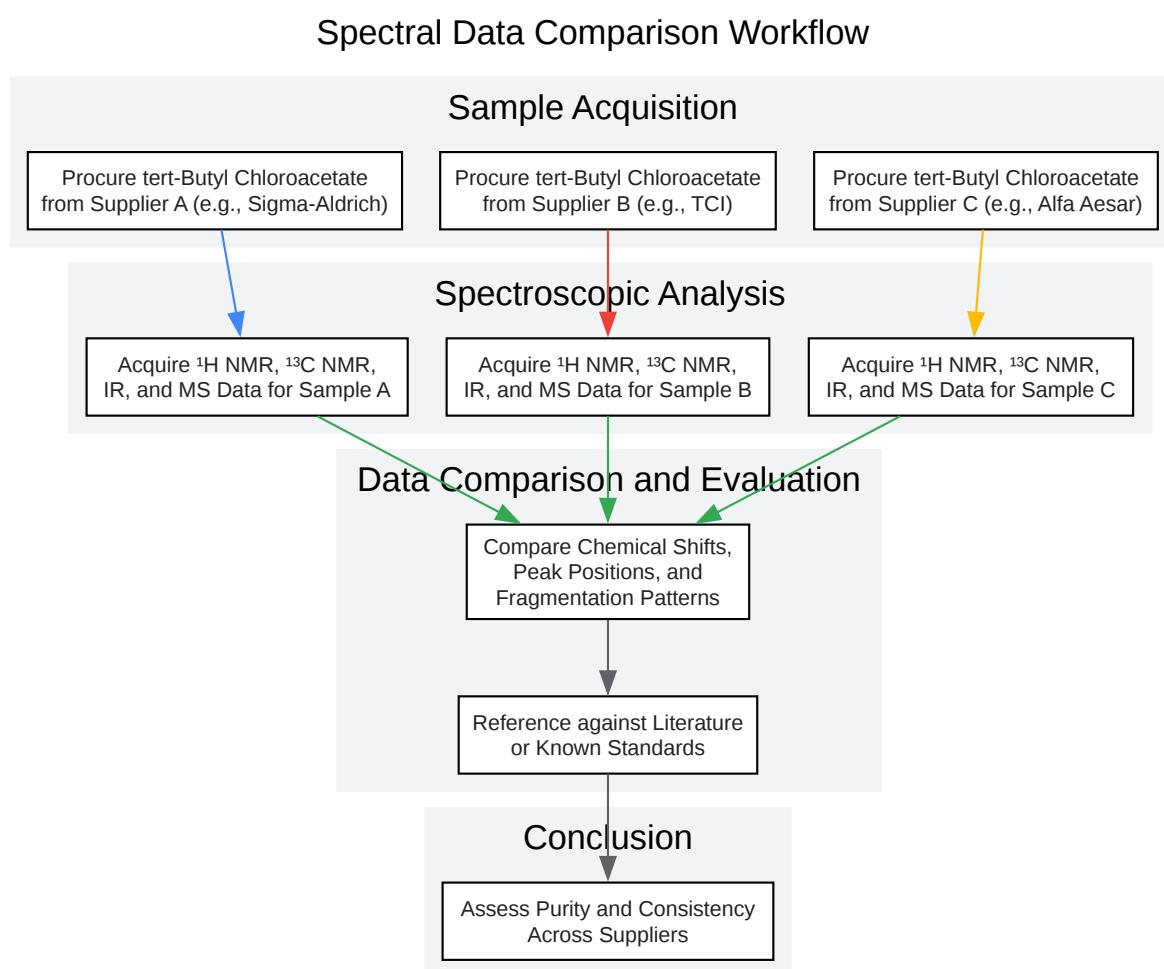
Mass Spectrometry (MS)

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS). A small amount of a dilute solution of the sample is injected into the GC.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value. The molecular ion peak and the

fragmentation pattern are used to confirm the structure of the compound.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing the spectral data of a chemical from different suppliers.



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Caption: Workflow for comparing spectral data of a chemical from multiple suppliers.

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